N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- A 4-fluoro-3-methylbenzenesulfonyl group, which enhances electrophilicity and metabolic stability.
- A thiophen-2-yl moiety, contributing to π-π stacking interactions in biological targets.
Its unique combination of substituents positions it as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to sulfonyl and aromatic heterocyclic groups.
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4S2/c1-14-11-17(8-9-18(14)23)30(26,27)20(19-3-2-10-29-19)12-24-21(25)13-28-16-6-4-15(22)5-7-16/h2-11,20H,12-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVLGPBTXZXSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Sulfonylation-Acylation
A streamlined approach combines sulfonylation and acylation in a single pot. 4-Fluoro-3-methylbenzenesulfonyl chloride, thiophen-2-ylethylamine, and 2-(4-fluorophenoxy)acetyl chloride are sequentially added to dichloromethane with triethylamine. While this method reduces processing time, yields drop to 54% due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the amine intermediate on Wang resin enables stepwise functionalization under microwave-assisted conditions. This method achieves 89% purity but requires specialized equipment and prolonged optimization.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors to enhance heat and mass transfer during sulfonylation. A tubular reactor with a residence time of 10 minutes at 50°C improves yield to 85% while reducing solvent waste. Post-synthesis, crystallization from ethanol/water mixtures (3:1 v/v) provides pharmaceutical-grade material with ≤0.5% impurities.
Chemical Reactions Analysis
Types of Reactions
“N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl Group Variations
a. 2-(4-Chlorophenyl)-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(thiophen-2-yl)ethyl}acetamide ()
- Key Differences: Sulfonyl group: 4-methoxybenzenesulfonyl vs. 4-fluoro-3-methylbenzenesulfonyl. Acetamide substituent: 4-chlorophenyl vs. 4-fluorophenoxy.
- The chlorophenyl group lacks the ether oxygen present in the fluorophenoxy chain, reducing hydrogen-bonding capacity.
b. N-(1-(4-Chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide ()
- Key Differences: Contains a sulfonamide group instead of a benzenesulfonyl-ethyl backbone. Substituents: 4-chlorophenyl and N,4-dimethylphenyl vs. thiophene and fluorophenoxy.
- The absence of a thiophene ring may limit π-π interactions in hydrophobic binding pockets.
Heterocyclic Modifications
a. 2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide ()
- Key Differences :
- Incorporates a 1,3-oxazole ring fused with the sulfonyl group.
- Substituent: 4-bromophenylsulfonyl vs. 4-fluoro-3-methylbenzenesulfonyl .
- Bromine’s larger atomic size compared to fluorine may sterically hinder binding in compact active sites.
b. 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
- Key Differences :
- Replaces the sulfonyl group with a 1,2,4-triazole ring.
- Substituent: 4-ethyl on the triazole vs. 3-methyl on the benzenesulfonyl group.
- Implications :
Thioether vs. Sulfonyl Linkages
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide ()
- Key Differences: Sulfanyl (thioether) linkage instead of sulfonyl. Substituents: 3-methylphenyl vs. thiophene and fluorophenoxy.
- The absence of a thiophene ring limits aromatic stacking interactions.
Molecular Weight and Lipophilicity
Predicted Bioactivity
- Fluorine atoms in the target compound enhance metabolic stability and binding affinity through electronegative effects.
- The thiophene and fluorophenoxy groups synergistically contribute to interactions with hydrophobic pockets in enzymes (e.g., kinases) or receptors (e.g., GPCRs).
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide, also known by its CAS number 946264-56-8, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FNO3S2 |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946264-56-8 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression. Studies suggest that it may act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in the regulation of gene expression and cellular processes associated with tumor growth and apoptosis.
Key Mechanisms:
- HDAC Inhibition : The compound shows selectivity towards class I HDACs, particularly HDAC3, which is implicated in various cancers. Inhibition of these enzymes leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns that promote apoptosis in cancer cells .
- Cell Cycle Arrest : Research indicates that treatment with this compound can induce G2/M phase arrest in cancer cells, further contributing to its antitumor efficacy .
In Vitro Studies
Several studies have evaluated the antiproliferative effects of this compound on various cancer cell lines:
-
HepG2 Cells : The compound demonstrated significant antiproliferative activity with an IC50 value of approximately 1.30 μM, outperforming the standard HDAC inhibitor SAHA (IC50: 17.25 μM) .
Cell Line IC50 (μM) Comparison Compound IC50 (μM) HepG2 1.30 SAHA 17.25
In Vivo Studies
In vivo experiments using xenograft models have shown that this compound effectively inhibits tumor growth:
- Tumor Growth Inhibition (TGI) : The compound exhibited a TGI of 48.89% compared to 48.13% for SAHA, indicating comparable efficacy in reducing tumor size .
Case Studies
Q & A
Q. Optimization Challenges :
- Regioselectivity : Competing reactions at the thiophene sulfur or fluorinated aromatic rings require controlled temperature and stoichiometry.
- Yield Improvement : Catalytic additives like DMAP or microwave-assisted synthesis can enhance reaction efficiency .
Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Basic Question | Analytical Validation
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns protons and carbons to confirm substituent positions (e.g., fluorophenoxy vs. thiophenethyl groups). For example, the thiophene protons appear as distinct doublets at δ 6.8–7.2 ppm .
- 19F NMR : Identifies fluorinated groups (e.g., -CF₃ or aryl-F signals at δ -110 to -120 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 451.5) .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide geometry, as demonstrated in analogous sulfonamide structures .
What experimental strategies are employed to determine the molecular targets and mechanism of action of this compound?
Advanced Question | Target Identification
- Enzyme Assays : High-throughput screening against kinase or protease libraries (e.g., using fluorogenic substrates) to identify inhibitory activity .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) to assess affinity for receptors linked to inflammation or cancer .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like COX-2 or EGFR, leveraging the sulfonyl group’s hydrogen-bonding capacity .
Case Study : A structurally similar sulfonamide () showed binding to indoleamine 2,3-dioxygenase (IDO1), a cancer immunotherapy target. Researchers used surface plasmon resonance (SPR) to quantify binding kinetics (KD ~ 120 nM) .
How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be systematically addressed?
Advanced Question | Data Contradiction Analysis
Contradictions often arise from:
- Assay Conditions : pH, ionic strength, or reducing agents (e.g., DTT) may alter compound stability. For example, thiophene oxidation to sulfoxides under acidic conditions can reduce potency .
- Cell Line Variability : Differences in efflux pumps (e.g., P-gp expression in MCF-7 vs. HepG2 cells) affect intracellular concentrations. Validate using transporter inhibitors (e.g., verapamil) .
- Metabolic Interference : Liver microsome studies (e.g., human CYP3A4 metabolism) identify active/inactive metabolites contributing to discrepancies .
Q. Resolution Workflow :
Replicate assays with standardized protocols (e.g., ATP-based viability kits).
Cross-validate using orthogonal methods (e.g., apoptosis markers vs. proliferation assays).
Quantify compound stability via LC-MS/MS during assays .
What methodologies are used to study the metabolic stability and degradation pathways of this compound?
Advanced Question | Metabolic Profiling
- In Vitro Metabolism :
- Liver Microsomes : Incubate with NADPH to identify Phase I metabolites (e.g., sulfonyl reduction or thiophene oxidation) .
- CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .
- Degradation Studies :
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), or photolytic (ICH Q1B) conditions. Monitor via UPLC-PDA for degradants (e.g., sulfone formation) .
- Metabolite Identification : HRMS/MS fragments ions (e.g., m/z 467.5 for hydroxylated metabolites) .
How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?
Advanced Question | SAR & Lead Optimization
- Core Modifications :
- Thiophene Replacement : Substitute with furan or pyrrole to assess impact on target binding (e.g., furan’s reduced π-stacking vs. thiophene) .
- Fluorine Position : Compare 4-fluoro-3-methylbenzenesulfonyl vs. 2-fluoro analogs to determine steric/electronic effects on enzyme inhibition .
- Functional Group Additions : Introduce methyl groups to the acetamide chain to enhance lipophilicity (ClogP optimization) .
Case Study : A derivative replacing the 4-fluorophenoxy group with 4-methoxyphenoxy showed a 3-fold increase in COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.4 µM for the parent compound), attributed to improved hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
